2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

Lipophilicity Membrane permeability Kinase inhibitor design

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol (CAS 1956376-01-4) is a heterobifunctional pyrido[2,3-d]pyrimidine building block that combines two reactive chlorine atoms at C‑2/C‑4 with a phenolic hydroxyl at the 7‑position. This scaffold is a privileged core in kinase inhibitor design; pyrido[2,3-d]pyrimidine derivatives have been developed as ATP‑competitive inhibitors of tyrosine kinases, PIM‑1, mTOR, and HPK1.

Molecular Formula C13H7Cl2N3O
Molecular Weight 292.12 g/mol
Cat. No. B11776764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol
Molecular FormulaC13H7Cl2N3O
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl)O
InChIInChI=1S/C13H7Cl2N3O/c14-11-8-5-6-9(7-3-1-2-4-10(7)19)16-12(8)18-13(15)17-11/h1-6,19H
InChIKeyPSZSCWOIBBQVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol – A Precision Pyrido[2,3-d]pyrimidine Scaffold for Kinase-Targeted Library Synthesis and SAR Exploration


2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol (CAS 1956376-01-4) is a heterobifunctional pyrido[2,3-d]pyrimidine building block that combines two reactive chlorine atoms at C‑2/C‑4 with a phenolic hydroxyl at the 7‑position . This scaffold is a privileged core in kinase inhibitor design; pyrido[2,3-d]pyrimidine derivatives have been developed as ATP‑competitive inhibitors of tyrosine kinases, PIM‑1, mTOR, and HPK1 [1]. The dichloro‑phenol substitution pattern provides orthogonal handles for sequential functionalization, making the compound a strategic intermediate for constructing focused kinase inhibitor libraries and probing structure‑activity relationships (SAR).

Why Generic Pyrido[2,3-d]pyrimidine Intermediates Cannot Substitute for 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol in Medicinal Chemistry Programs


Simply interchanging pyrido[2,3-d]pyrimidine building blocks is unreliable because minor structural variations—such as the presence or absence of a phenolic hydroxyl—cause substantial shifts in both physicochemical properties and synthetic versatility [1]. The phenolic -OH group on the 7‑aryl ring of the target compound not only increases lipophilicity (computed logP ≈3.7) relative to the bare 2,4‑dichloro core (logP ≈1.8) but also introduces an orthogonal reactive site for late‑stage diversification via etherification, esterification, or Mitsunobu chemistry. In kinase‑focused medicinal chemistry, such differences directly influence membrane permeability, solubility, and the ability to build SAR around the solvent‑exposed region of the ATP‑binding pocket. The quantitative evidence below details these differentiable attributes.

Quantitative Differentiation Evidence for 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol vs. Closest Pyrido[2,3-d]pyrimidine Analogs


1.9‑Fold Increase in Computed Lipophilicity (logP) Relative to the Parent 2,4‑Dichloro Core

The target compound exhibits a computed logP of 3.70, compared to 1.79 for the unsubstituted 2,4‑dichloropyrido[2,3‑d]pyrimidine core . This 1.9 logP unit increase is primarily attributable to the 7‑(2‑hydroxyphenyl) substituent. In pyrido[2,3‑d]pyrimidine‑based kinase inhibitor series, higher logP has been correlated with improved passive membrane permeability and enhanced intracellular target engagement [1].

Lipophilicity Membrane permeability Kinase inhibitor design

Orthogonal Phenolic Hydroxyl Handle Enables Late‑Stage Diversification Not Accessible with Non‑Phenolic Analogs

The 7‑(2‑hydroxyphenyl) group of the target compound provides a phenolic hydroxyl that can undergo selective O‑alkylation, O‑acylation, Mitsunobu coupling, or sulfonylation without interfering with the C‑2/C‑4 chlorine atoms [1]. In contrast, the commonly used 2,4‑dichloropyrido[2,3‑d]pyrimidine and 2,4‑diaminopyrido[2,3‑d]pyrimidine intermediates lack this orthogonal functional group, limiting their diversification routes to sequential SₙAr and cross‑coupling at the pyrimidine ring only [2].

Late-stage functionalization Phenol chemistry Parallel synthesis

ISO‑Certified Supply with Defined Purity ≥98% for Reproducible Research

MolCore supplies the target compound under ISO‑certified quality systems with an NLT 98% purity specification . This purity level matches the industry standard for research‑grade pyrido[2,3‑d]pyrimidine building blocks (e.g., 2,4‑dichloropyrido[2,3‑d]pyrimidine is also typically offered at 98% HPLC ); however, the ISO certification provides documented batch‑to‑batch consistency and traceability that is not universally guaranteed for all in‑class analogs .

Quality assurance Reproducibility ISO certification

Targeted Application Scenarios for 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Intracellular Exposure

Programs targeting intracellular kinases (e.g., tyrosine kinases, PIM‑1, mTOR) can leverage the 1.9‑unit higher computed logP of this compound relative to the parent 2,4‑dichloro core to design analogs with improved passive membrane permeability. The phenolic hydroxyl serves as a solvent‑exposed region handle for polarity modulation without altering the core pharmacophore [1]. This is particularly relevant when transitioning from biochemical IC₅₀ to cell‑based EC₅₀ assays [2].

Divergent Library Synthesis via Orthogonal Tri‑Functionalization

Medicinal chemistry groups can exploit the three orthogonal reactive sites (C‑2 Cl, C‑4 Cl, phenolic OH) to generate diverse compound libraries through sequential SₙAr, Suzuki/Stille cross‑coupling, and O‑functionalization reactions. The established regioselectivity of the pyrido[2,3‑d]pyrimidine core [1] combined with the phenolic handle allows parallel synthesis of up to three diversity points from a single advanced intermediate, streamlining SAR exploration.

Chemical Probe Development with Tunable Physicochemical Properties

The ability to independently modify lipophilicity (via phenol derivatization) while retaining the halogen handles for core substitution makes this compound an ideal starting point for designing chemical probes that require precise tuning of logD, solubility, and plasma protein binding—parameters critical for target‑engagement studies and cellular imaging applications [2].

Structure‑Based Drug Design Focusing on the Solvent‑Exposed Region of the ATP Pocket

Crystallographic studies of pyrido[2,3‑d]pyrimidine inhibitors bound to kinases show that the 7‑position projects toward the solvent‑exposed region. The phenolic OH of this compound can be elaborated into solubilizing groups, fluorescent tags, or biotin linkers without steric clash with the hinge‑binding motif. This enables rational design of affinity probes and PROTAC precursors directly from the common intermediate.

Quote Request

Request a Quote for 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.